molecular formula C9H18O2 B099820 1-(2-prop-2-enoxyethoxy)butane CAS No. 18854-51-8

1-(2-prop-2-enoxyethoxy)butane

Cat. No.: B099820
CAS No.: 18854-51-8
M. Wt: 158.24 g/mol
InChI Key: RVZOYGPNLXRIEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Prop-2-enoxyethoxy)butane is an ether derivative characterized by a butyl chain linked to an ethoxy group substituted with a prop-2-enoxy (allyl ether) moiety. Its IUPAC name reflects the presence of an unsaturated allyl group (CH₂=CHCH₂-O-) within the ethoxy side chain. This compound is structurally distinct due to the reactivity imparted by the allyl group, which differentiates it from saturated ether analogs.

Molecular Formula: C₉H₁₆O₂
Molecular Weight: 156.22 g/mol
Structure: CH₃CH₂CH₂CH₂-O-CH₂CH₂-O-CH₂CH=CH₂

Properties

CAS No.

18854-51-8

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

1-(2-prop-2-enoxyethoxy)butane

InChI

InChI=1S/C9H18O2/c1-3-5-7-11-9-8-10-6-4-2/h4H,2-3,5-9H2,1H3

InChI Key

RVZOYGPNLXRIEQ-UHFFFAOYSA-N

SMILES

CCCCOCCOCC=C

Canonical SMILES

CCCCOCCOCC=C

Other CAS No.

18854-51-8

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-prop-2-enoxyethoxy)butane can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). In this case, the allyloxyethanol would react with butyl bromide under basic conditions to form the desired ether.

Industrial Production Methods

Industrial production of ethers like this compound often involves similar methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize side reactions and improve selectivity .

Chemical Reactions Analysis

Types of Reactions

1-(2-prop-2-enoxyethoxy)butane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Epoxides, aldehydes, or carboxylic acids.

    Reduction: Primary or secondary alcohols.

    Substitution: Alcohols and alkenes.

Scientific Research Applications

1-(2-prop-2-enoxyethoxy)butane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-prop-2-enoxyethoxy)butane involves its ability to undergo cleavage of the ether bond under specific conditions. This cleavage can release reactive intermediates that interact with molecular targets such as enzymes or receptors. The pathways involved depend on the specific reaction conditions and the presence of other reagents .

Comparison with Similar Compounds

Structural Analogs and Properties

The table below compares 1-(2-prop-2-enoxyethoxy)butane with structurally related ethers:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Feature Reactivity/Applications
This compound C₉H₁₆O₂ 156.22 Allyl ether (unsaturated) Polymerization, reactive intermediates
1-(2-Propoxyethoxy)butane C₉H₂₀O₂ 160.26 Saturated propoxy group Solvent, inert medium
1-(1-Butoxyethoxy)butane C₁₀H₂₂O₂ 174.28 Branched diether (saturated) R&D applications
1-Butoxy-2-propanol C₇H₁₆O₂ 132.20 Glycol ether (hydroxyl group) Coalescent in coatings
1-[2-(2-Methoxyethoxy)ethoxy]-2-propanol C₈H₁₈O₄ 178.23 Polar glycol ether (multiple ether oxygens) High solubility in polar solvents

Key Observations :

  • Unsaturation: The allyl group in this compound enhances reactivity compared to saturated analogs like 1-(2-propoxyethoxy)butane.
  • Molecular Weight : Lower molecular weight than 1-(1-Butoxyethoxy)butane due to fewer carbons and unsaturation.
  • Polarity: Glycol ethers (e.g., 1-Butoxy-2-propanol) exhibit higher polarity due to hydroxyl groups, unlike non-functionalized ethers.

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